Carthamone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carthamone is a hydroxycinnamic acid and a member of monohydroxy-1,4-benzoquinones.

Wissenschaftliche Forschungsanwendungen

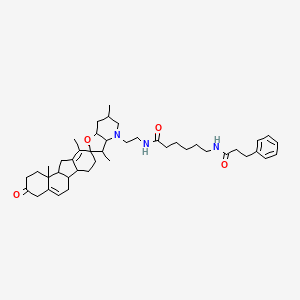

Chemistry and Pharmacology of Rhaponticum Carthamoides

Rhaponticum carthamoides, commonly known as maral root or Russian leuzea, has been utilized for its medicinal properties in Eastern Russia. It contains steroids, particularly ecdysteroids, phenolics (flavonoids and phenolic acids), polyacetylenes, sesquiterpene lactones, triterpenoid glycosides, and terpenes. Extracts and compounds from R. carthamoides demonstrate a wide spectrum of pharmacological effects on the brain, blood, cardiovascular, and nervous systems, and various biochemical processes. These effects include antioxidant, immunomodulatory, anticancer, antimicrobial, antiparasitic, and insect antifeedant or repellent activities, highlighting its potential as an effective adaptogenic herbal remedy (Kokoska & Janovska, 2009).

Medical Uses of Carthamus Tinctorius L. (Safflower)

Carthamus tinctorius L., known as safflower, has been widely used in traditional medicine for conditions such as dysmenorrhea, amenorrhea, postpartum abdominal pain, and joint pain. Modern pharmacological studies support its application in myocardial ischemia, coagulation, thrombosis, and inflammation management. Its therapeutic effects are mainly attributed to hydroxysafflor yellow A, although comprehensive phytochemical investigations are needed to explore its full potential (Delshad et al., 2018).

Effects of Carthamus Tinctorius L. on Bone Regeneration

Carthamus tinctorius L. seed extract, utilized in Oriental medicine, has demonstrated potential in bone disease treatment, including fractures, osteoporosis, and osteogenesis imperfecta. Studies suggest its systemic and local application promotes bone regeneration, although the optimal therapeutic threshold and mode of application for human bone regeneration require further research (Park, 2016).

Pharmacological Potential of Carthamus Tinctorius for Diabetes and Cardiovascular Complications

Salvia miltiorrhiza and Carthamus tinctorius, through their bioactive constituents such as polyphenolic acids and hydroxysafflor yellow A, have shown promising anti-inflammatory, anti-glycemic, anti-thrombotic, and anti-cancer properties. Their role in treating diabetes mellitus and associated cardiovascular complications underscores the need for a comprehensive approach in metabolic syndrome treatment (Orgah et al., 2020).

Polysaccharides from Safflower (Carthamus Tinctorius L.)

Safflower polysaccharides (SPS) and polysaccharides from bee pollen of safflower (PBPC) exhibit significant pharmacological properties, including anti-tumor, immune regulation, anti-oxidation, and anti-cerebral ischemia reperfusion injury effects. This comprehensive review highlights the need for further research on their structure-bioactivity relationship to support new drug discovery and clinical application (Wu et al., 2021).

Eigenschaften

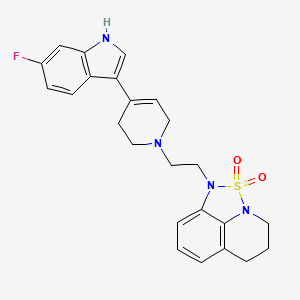

Molekularformel |

C21H20O11 |

|---|---|

Molekulargewicht |

448.4 g/mol |

IUPAC-Name |

5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H20O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25,28-30H,8H2/b6-3+/t14-,17-,18+,19-,21+/m1/s1 |

InChI-Schlüssel |

YQNGUUQYDSHYMO-MVAXXSNXSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=O)C(=O)C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)

![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)

![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)

![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)

![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)

![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)

![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)

![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)

![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)

![(11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one](/img/structure/B1231448.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)